molecular formula C7H13NO2 B12286078 Diethylpyruvamide CAS No. 22381-21-1

Diethylpyruvamide

Cat. No.: B12286078
CAS No.: 22381-21-1
M. Wt: 143.18 g/mol
InChI Key: NJWCRCBLFPBKOS-UHFFFAOYSA-N
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Description

Diethylpyruvamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of pyruvic acid, where the hydrogen atoms of the carboxyl group are replaced by diethylamine groups. This compound is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylpyruvamide can be synthesized through several methods. One common approach involves the reaction of pyruvic acid with diethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

Pyruvic Acid+DiethylamineThis compound+Water\text{Pyruvic Acid} + \text{Diethylamine} \rightarrow \text{this compound} + \text{Water} Pyruvic Acid+Diethylamine→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethylpyruvamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where the diethylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethylpyruvic acid, while reduction could produce diethylpyruvic alcohol.

Scientific Research Applications

Diethylpyruvamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which diethylpyruvamide exerts its effects involves interactions with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the context of its use, whether in biochemical assays or pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

    Diethylpropion: An appetite suppressant with a similar diethylamine structure.

    Diethyltoluamide (DEET): An insect repellent with a diethylamide group.

Uniqueness

Diethylpyruvamide is unique due to its specific reactivity and versatility in chemical synthesis. Unlike diethylpropion and DEET, which have more specialized applications, this compound’s broad reactivity makes it valuable in various research and industrial contexts.

Properties

CAS No.

22381-21-1

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N,N-diethyl-2-oxopropanamide

InChI

InChI=1S/C7H13NO2/c1-4-8(5-2)7(10)6(3)9/h4-5H2,1-3H3

InChI Key

NJWCRCBLFPBKOS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)C

Origin of Product

United States

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